molecular formula C6H2BrClF3N B1282826 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine CAS No. 71701-92-3

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

Cat. No. B1282826
CAS RN: 71701-92-3
M. Wt: 260.44 g/mol
InChI Key: GVQLMGPWTHAUPV-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a compound that belongs to the class of organic chemicals known as halogenated pyridines. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom, substituted with various halogen atoms and other functional groups. The specific compound has bromine, chlorine, and a trifluoromethyl group attached to the pyridine ring, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of halogenated pyridines, including 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine, often involves strategic functionalization and metalation reactions. For instance, the synthesis of related chloro-, bromo-, and iodo(trifluoromethyl)pyridines has been achieved through regioexhaustive functionalization, leading to the formation of various carboxylic acids . Additionally, the synthesis of a related compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, demonstrates the use of nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis to obtain the desired product . These methods highlight the complexity and versatility of synthetic routes available for halogenated pyridines.

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be studied using various spectroscopic techniques and computational methods. For example, a combined experimental and computational study of related pyridine derivatives has provided insight into their synthesis, spectroscopic properties, and molecular structure using X-ray diffraction (XRD) and density functional theory (DFT) . Similarly, the crystal structure and hydrogen bonding of related compounds have been investigated, revealing the presence of hydrogen bonding networks and π-stacking interactions .

Chemical Reactions Analysis

The reactivity of halogenated pyridines is influenced by the presence of halogen atoms and other substituents on the pyridine ring. These substituents can activate the ring towards various chemical reactions, such as carbon-carbon coupling, which is a vital reaction in organic synthesis . The study of the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid also showcases the reactivity of halogenated pyridines in bromination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine can be inferred from studies on similar compounds. Spectroscopic techniques like FT-IR and NMR are commonly used to characterize these compounds . Computational studies, including DFT, provide valuable information on the optimized geometric structure, vibrational frequencies, and chemical shifts . Additionally, the study of non-linear optical properties and interactions with DNA and microbes can offer insights into the potential applications of these compounds .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of many agrochemical and pharmaceutical compounds .
  • Methods : The synthesis and applications of TFMP and its derivatives involve various methods. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is synthesized through direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

4. Synthesis of Crop-Protection Products

  • Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .
  • Methods : It can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .

5. Synthesis of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine

  • Application : 2-Chloro-3-(trifluoromethyl)pyridine, a derivative of TFMP, may be used in the preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine .
  • Methods : The synthesis is done via a modified Ullmann reaction .

6. Regioexhaustive Functionalization

  • Application : 2-Chloro-5-(trifluoromethyl)pyridine, a derivative of TFMP, may be employed as a model substrate to investigate the regioexhaustive functionalization .

4. Synthesis of Crop-Protection Products

  • Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .
  • Methods : It can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .

5. Synthesis of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine

  • Application : 2-Chloro-3-(trifluoromethyl)pyridine, a derivative of TFMP, may be used in the preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine .
  • Methods : The synthesis is done via a modified Ullmann reaction .

6. Regioexhaustive Functionalization

  • Application : 2-Chloro-5-(trifluoromethyl)pyridine, a derivative of TFMP, may be employed as a model substrate to investigate the regioexhaustive functionalization .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It’s toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQLMGPWTHAUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543185
Record name 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

CAS RN

71701-92-3
Record name 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To phosphorous oxychloride (2.02 mL, 21.6 mmol) was added quinoline (1.34 mL, 11.2 mmol) followed by 3-bromo-5-trifluoromethyl-2(1H)-pyridone (5.0 g, 20.07 mmol). The mixture was heated at 120° C. for 3 hrs, then cooled to 100° C., whn water (10 mL) was carefully added. After cooling to room temperature, saturated sodium bicarbonate was added (100 mL) and the mixture extracted with ethyl acetate (2×100 mL). The extracts were dried (MgSO4) and concentrated, and the residue purified by silica chromatography to give the product as a liquid (4.05 g, 15.5 mmol, 75% yield).
Quantity
2.02 mL
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
75%

Synthesis routes and methods II

Procedure details

To phosphorous oxychloride (2.02 ml, 21.6 mmol) was added quinoline (1.34 ml, 11.2 mmol) followed by 3-bromo-2-hydroxy-5-trifluoromethylpyridine (5.0 g, 20.7 mmol), and the mixture formed heated at 120° C. for 3 hrs. It was then cooled to 100° C. and water (10 ml) added. After cooling to 22° C., sodium hydrogen carbonate solution (100 ml) was added and the mixture extracted with ethyl acetate (2×100 ml). The extracts were dried (MgSO4) and concentrated, and the residue purified by silica chromatography to give the product as an oil (4.05 g, 75% yield).
Quantity
2.02 mL
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Shen, XF Wu - Catalysis Science & Technology, 2015 - pubs.rsc.org
A base-regulated one-pot protocol for the tunable synthesis of pyridobenzoxazepinones and pyridobenzoxazines has been developed. The preparation of pyridobenzoxazepinones is …
Number of citations: 15 pubs.rsc.org
N Compagne, JC Jiménez-Castellanos… - European Journal of …, 2023 - Elsevier
Multidrug–resistant Escherichia coli is a continuously growing worldwide public health problem, in which the well-known AcrAB-TolC tripartite RND efflux pump is a critical driver. We …
Number of citations: 1 www.sciencedirect.com

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